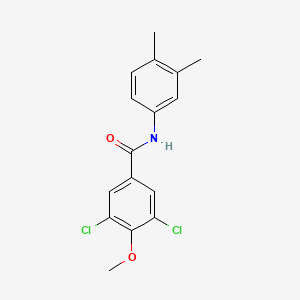
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide, also known as DDCM, is a chemical compound that has been studied for its potential applications in scientific research. DDCM is a member of the benzamide class of compounds, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. This inhibition leads to the downregulation of various oncogenic proteins, ultimately leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is its potential as a tool compound for studying the role of eIF4E in cancer and other diseases. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have relatively low toxicity in vitro, which may make it a useful compound for further study. However, one limitation of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of eIF4E, which may have greater anti-cancer activity. Additionally, the potential use of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide as an anti-inflammatory agent warrants further investigation. Finally, the development of more water-soluble analogs of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide may improve its utility as a tool compound for studying eIF4E and other biological targets.
Métodos De Síntesis
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 4-methoxyaniline to form the final product, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide.
Propiedades
IUPAC Name |
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-12(6-10(9)2)19-16(20)11-7-13(17)15(21-3)14(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAVFCJBJUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

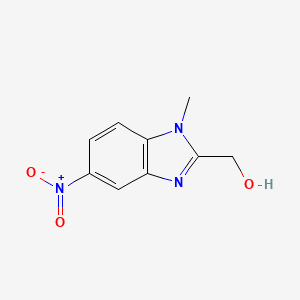
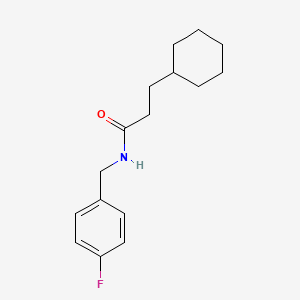


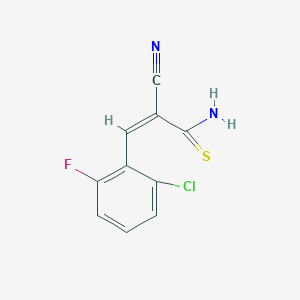
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)

![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
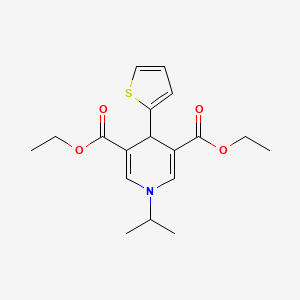
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
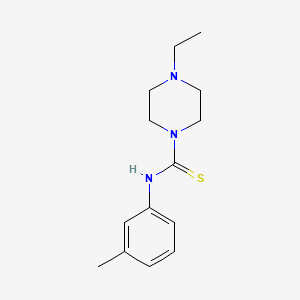
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)